

Technical Guide: Z-Ala-His-OMe – Structural Analysis, Synthesis, and Enzymatic Applications

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Compound of Interest

Compound Name: *Z-Ala-his-ome*

Cat. No.: *B1277342*

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Executive Summary

Z-Ala-His-OMe (N-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a synthetic dipeptide derivative widely utilized as a chromogenic and kinetic substrate in protease research. Its structural design incorporates a hydrophobic N-terminal protection group (Z/Cbz) and a C-terminal methyl ester (OMe), flanking the L-Alanine and L-Histidine residues. This configuration makes it a specific substrate for studying the esterase activity of cysteine proteases, particularly Papain, and for investigating the stereochemical specificity of proteolytic enzymes. This guide provides a comprehensive technical breakdown of its chemical identity, a self-validating synthesis protocol, and its application in enzyme kinetics.

Chemical Identity & Structural Analysis

Physicochemical Specifications

The following data represents the standard physicochemical profile for research-grade **Z-Ala-His-OMe**.

Property	Specification
IUPAC Name	Methyl (2S)-3-(1H-imidazol-5-yl)-2-[[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Common Name	Z-Ala-His-OMe
CAS Number	32303-82-5
Molecular Formula	C ₁₈ H ₂₂ N ₄ O ₅
Molecular Weight	374.39 g/mol
Appearance	White to off-white lyophilized powder
Solubility	Soluble in Methanol, DMSO, DMF; sparingly soluble in water
Optical Rotation	(C=1 in Methanol)
Storage	0–8°C (Desiccated)

Structural moieties and Functional Logic

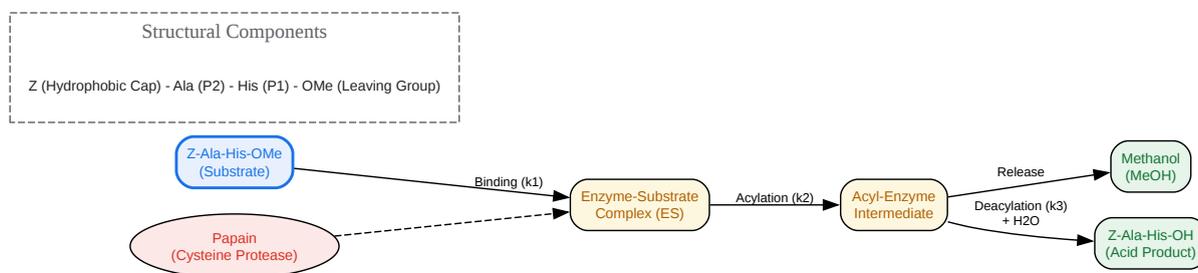
The molecule is engineered with four distinct functional zones, each serving a specific purpose in biochemical assays:

- **Z-Group (Benzyloxycarbonyl):** A carbamate protecting group on the N-terminus. It mimics the hydrophobic pocket interactions found in natural protein substrates, increasing affinity for the enzyme active site (S2 subsite).
- **L-Alanine (Ala):** Provides the P2 position residue. Its small methyl side chain allows for conformational flexibility and fits into restricted hydrophobic pockets of proteases.
- **L-Histidine (His):** The P1 residue. The imidazole side chain is critical for recognition by enzymes that have specificity for basic or aromatic residues. It also participates in proton transfer mechanisms in some catalytic triads.

- Methyl Ester (OMe): The C-terminal leaving group. In enzymatic hydrolysis assays, the ester bond is cleaved more readily than an amide bond, allowing for rapid kinetic measurements of "esterase" activity in proteases that typically cleave amides.

Visualization: Chemical Structure & Enzymatic Pathway

The following diagram illustrates the chemical connectivity of **Z-Ala-His-OMe** and its hydrolysis pathway mediated by Papain.



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Caption: Kinetic pathway of **Z-Ala-His-OMe** hydrolysis by Papain, highlighting the sequential release of Methanol and the free acid derivative.

Synthesis Protocol (Self-Validating)

Objective: Synthesize **Z-Ala-His-OMe** via mixed anhydride or carbodiimide coupling. Scale: 10 mmol.

Reagents & Materials

- Component A: Z-L-Alanine (Z-Ala-OH) [CAS: 1142-20-7]
- Component B: L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl) [CAS: 7389-87-9]

- Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl.
- Additive: HOBt (1-Hydroxybenzotriazole) to suppress racemization.
- Base: NMM (N-Methylmorpholine) or DIPEA.
- Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

- Activation of Z-Ala-OH:
 - Dissolve 10 mmol of Z-Ala-OH in 20 mL anhydrous DMF.
 - Cool to 0°C in an ice bath.
 - Add 10 mmol HOBt and stir for 10 minutes.
 - Add 11 mmol DCC. Stir for 30 minutes at 0°C. Observation: A white precipitate (DCU) will begin to form, indicating active ester formation.
- Preparation of Amine Component:
 - In a separate flask, dissolve 10 mmol H-His-OMe·2HCl in 10 mL DMF.
 - Add 20 mmol NMM to neutralize the HCl salts and liberate the free amine. Critical: Ensure pH is ~8.0 using wet pH paper.
- Coupling Reaction:
 - Add the neutralized His-OMe solution to the activated Z-Ala solution.
 - Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12–16 hours).
- Work-up & Purification:
 - Filter off the insoluble DCU byproduct.
 - Evaporate DMF under reduced pressure (rotary evaporator, <40°C).

- Dissolve residue in Ethyl Acetate (EtOAc).
- Wash Sequence (Self-Validation):
 1. 5% NaHCO₃: Removes unreacted Z-Ala-OH.
 2. Water: Removes salts.
 3. Brine: Dries the organic layer. Note: Do not wash with strong acid (e.g., 1N HCl) as the imidazole group of Histidine will protonate and extract into the aqueous layer.
- Dry over MgSO₄, filter, and concentrate.
- Final Validation:
 - TLC: Silica gel, CHCl₃/MeOH (9:1). Product should show a single spot with R_f ~0.5–0.6 (distinct from starting materials).
 - Mass Spec: Expect

Applications in Enzymology

Papain Kinetic Assay

Z-Ala-His-OMe is a "specific ester substrate" for Papain. While Papain is a protease (cleaving amide bonds), it exhibits high esterase activity toward N-protected amino acid esters.

Mechanism: The reaction proceeds via a three-step mechanism involving an acyl-enzyme intermediate.

- Acylation: The thiol group of Cysteine-25 in Papain attacks the carbonyl carbon of the ester (OMe).
- Release: Methanol is released as the first product.
- Deacylation: Water attacks the acyl-enzyme intermediate, releasing Z-Ala-His-OH and regenerating the free enzyme.

Protocol Overview:

- Buffer: 0.1 M Phosphate or Citrate buffer, pH 6.0–6.5 (Papain optimum).
- Activation: Papain requires activation with Cysteine (5 mM) and EDTA (2 mM) to reduce the active site disulfide.
- Detection:
 - Potentiometric Titration: Monitor the release of H⁺ (if pH stat is used) or the consumption of base to maintain pH.
 - HPLC: Quench aliquots at time intervals and measure the ratio of **Z-Ala-His-OMe** (Substrate) to Z-Ala-His-OH (Product).

Specificity Studies

Researchers use **Z-Ala-His-OMe** to distinguish between different classes of proteases.

- Cysteine Proteases (Papain, Bromelain): Show high activity.
- Serine Proteases (Chymotrypsin): May show activity but with different kinetic constants (,).
- Metalloproteases: Generally require free C-termini or specific sequences, showing low activity on this ester derivative.

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